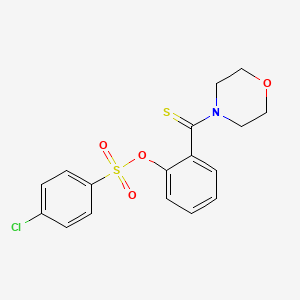
2-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate, also known as E-4031, is a chemical compound that has been widely used in scientific research. It is a potassium channel blocker that has been shown to have various effects on the cardiovascular system.
Wirkmechanismus
2-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate blocks the IKr channel by binding to the channel pore and preventing potassium ions from flowing through. This leads to a prolongation of the action potential duration and QT interval, which can increase the risk of arrhythmia and sudden cardiac death.
Biochemical and Physiological Effects
In addition to its effects on the cardiovascular system, 2-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate has also been shown to have effects on other systems in the body. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to have neuroprotective effects by reducing neuronal cell death in models of ischemic stroke.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate in lab experiments is its specificity for the IKr channel. This allows researchers to study the effects of blocking this channel without affecting other potassium channels. However, one limitation is that 2-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate can have off-target effects on other ion channels, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on 2-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate. One area of interest is the development of more specific and potent IKr blockers for the treatment of arrhythmia and sudden cardiac death. Another area of interest is the investigation of the neuroprotective effects of 2-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate in other models of neurological disease. Finally, the off-target effects of 2-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate on other ion channels should be further studied to better understand its mechanism of action.
Synthesemethoden
The synthesis of 2-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-(4-morpholinyl)thioaniline in the presence of a base. The resulting product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
2-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate has been widely used in scientific research to study the role of potassium channels in the cardiovascular system. It has been shown to block the rapid component of the delayed rectifier potassium current (IKr) in cardiac myocytes, leading to prolongation of the action potential duration and QT interval. This effect has been used to study the mechanisms of arrhythmia and sudden cardiac death.
Eigenschaften
IUPAC Name |
[2-(morpholine-4-carbothioyl)phenyl] 4-chlorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4S2/c18-13-5-7-14(8-6-13)25(20,21)23-16-4-2-1-3-15(16)17(24)19-9-11-22-12-10-19/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXUVTCURKNHSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=CC=CC=C2OS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[5-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-chlorobenzamide](/img/structure/B5180735.png)

![N~2~-[(4-chlorophenyl)acetyl]-N~1~-(2-furylmethyl)glycinamide](/img/structure/B5180751.png)
![{2-allyl-6-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5180753.png)
![4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5180762.png)
![2-(allylthio)-4-[4-(dimethylamino)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5180785.png)
![ethyl 4-({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B5180786.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-butoxybenzamide](/img/structure/B5180789.png)
![4-[({5-[(2,4-dinitrophenyl)amino]-2-methylphenyl}imino)methyl]-3-hydroxy-N-(2-methylphenyl)-2-naphthamide](/img/structure/B5180797.png)
![3-(4-morpholinylsulfonyl)-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5180805.png)

![4-chloro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B5180815.png)
![3-[(4-benzyl-1-piperidinyl)methyl]phenol](/img/structure/B5180826.png)
